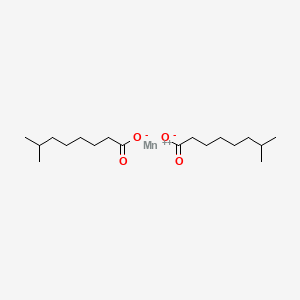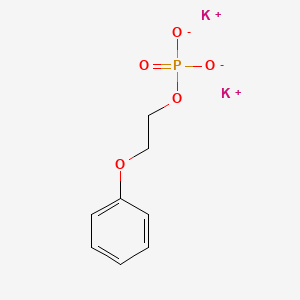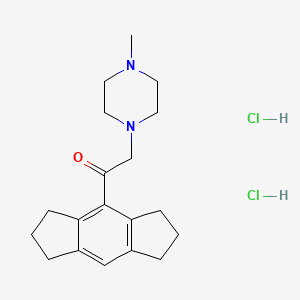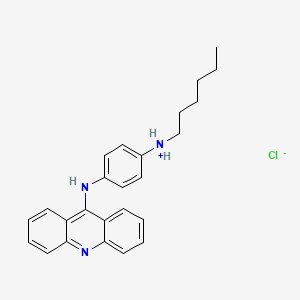
9-(p-(Hexylamino)anilino)acridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(p-(Hexylamino)anilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their diverse biological activities. . This compound is characterized by the presence of a hexylamino group attached to the aniline moiety, which is further connected to the acridine core.
準備方法
The synthesis of 9-(p-(Hexylamino)anilino)acridine hydrochloride typically involves the following steps:
Formation of N-phenylanthranilic acid: This is achieved by reacting aniline with phthalic anhydride in the presence of a catalyst.
Cyclization to form 9-chloroacridine: The N-phenylanthranilic acid is then cyclized using phosphorus oxychloride to form 9-chloroacridine.
Substitution with hexylamine: The 9-chloroacridine is reacted with hexylamine to introduce the hexylamino group, forming 9-(p-(Hexylamino)anilino)acridine.
Formation of hydrochloride salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反応の分析
9-(p-(Hexylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
9-(p-(Hexylamino)anilino)acridine hydrochloride has a wide range of scientific research applications:
作用機序
The primary mechanism of action of 9-(p-(Hexylamino)anilino)acridine hydrochloride involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various enzymes involved in DNA processing, further contributing to its anticancer activity .
類似化合物との比較
9-(p-(Hexylamino)anilino)acridine hydrochloride can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Aminacrine: Used as an antiseptic and for its antibacterial properties.
Proflavine: Another acridine derivative used as an antiseptic and for its DNA intercalating properties.
The uniqueness of this compound lies in its hexylamino substitution, which enhances its lipophilicity and potentially its ability to penetrate cell membranes, making it a more effective anticancer agent .
特性
CAS番号 |
69242-89-3 |
|---|---|
分子式 |
C25H28ClN3 |
分子量 |
406.0 g/mol |
IUPAC名 |
[4-(acridin-9-ylamino)phenyl]-hexylazanium;chloride |
InChI |
InChI=1S/C25H27N3.ClH/c1-2-3-4-9-18-26-19-14-16-20(17-15-19)27-25-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)25;/h5-8,10-17,26H,2-4,9,18H2,1H3,(H,27,28);1H |
InChIキー |
WNEJSZWBHJKUMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


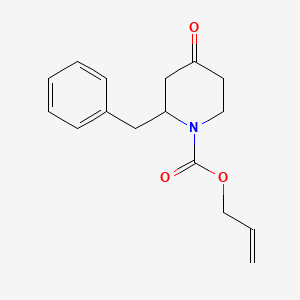

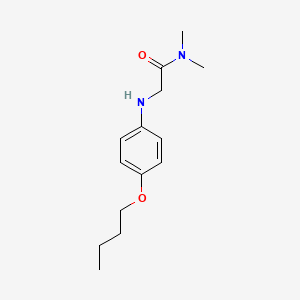
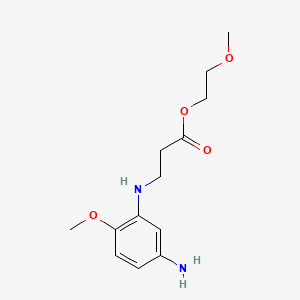
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
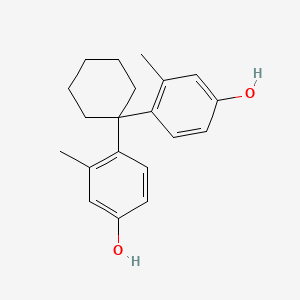
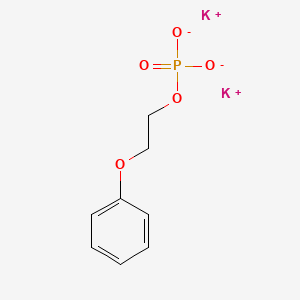
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)
